molecular formula C22H23N6O5S2+ B1236803 (7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid

(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid

Cat. No.: B1236803
M. Wt: 515.6 g/mol
InChI Key: DKOQGJHPHLTOJR-WHRDSVKCSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cefpirome is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and is used to treat severe infections, including those acquired in hospital settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefpirome is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the following steps:

  • Formation of the beta-lactam core.
  • Introduction of the aminothiazole ring.
  • Addition of the methoxyimino group.
  • Final assembly of the cephalosporin structure.

Industrial Production Methods: Industrial production of cefpirome involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Cefpirome undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Cefpirome has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.

    Biology: Studied for its effects on bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections, including those resistant to other antibiotics.

    Industry: Employed in the development of new antibiotic formulations and delivery systems

Mechanism of Action

Cefpirome exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

    Cefepime: Another fourth-generation cephalosporin with a similar spectrum of activity.

    Cefotaxime: A third-generation cephalosporin with a slightly narrower spectrum.

    Ceftazidime: Known for its activity against Pseudomonas aeruginosa but less effective against Gram-positive bacteria.

Uniqueness of Cefpirome: Cefpirome is unique due to its high stability against beta-lactamases, enzymes produced by bacteria that can inactivate many other antibiotics. This makes it particularly effective against resistant strains of bacteria .

Properties

Molecular Formula

C22H23N6O5S2+

Molecular Weight

515.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/p+1/b26-15-/t16-,20-/m1/s1

InChI Key

DKOQGJHPHLTOJR-WHRDSVKCSA-O

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O

Synonyms

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid
Reactant of Route 2
(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid
Reactant of Route 3
(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid
Reactant of Route 4
(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid
Reactant of Route 5
(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid
Reactant of Route 6
(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid

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